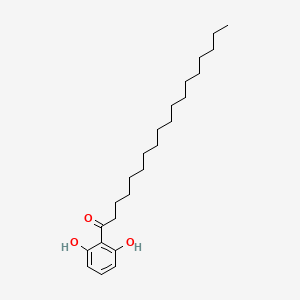![molecular formula C21H27NO2 B12628405 (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine CAS No. 920803-05-0](/img/structure/B12628405.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is a complex organic compound characterized by its morpholine ring, a benzyloxyphenyl group, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with tert-butylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with an appropriate dihaloalkane to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The morpholine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenylboronic acid: Shares the benzyloxyphenyl group but lacks the morpholine ring and tert-butyl group.
4-(Benzyloxy)phenyl acetic acid: Contains the benzyloxyphenyl group but has an acetic acid moiety instead of the morpholine ring.
Uniqueness
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is unique due to the combination of its morpholine ring, benzyloxyphenyl group, and tert-butyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
920803-05-0 |
|---|---|
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC名 |
(2R)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)22-13-14-23-20(15-22)18-9-11-19(12-10-18)24-16-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-/m0/s1 |
InChIキー |
FEFAPHDCTKYTCW-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
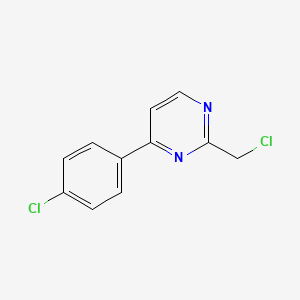
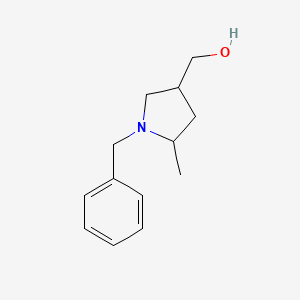
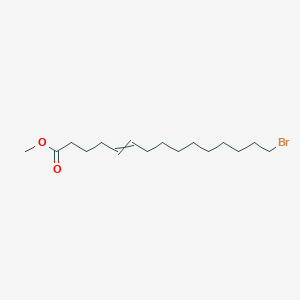
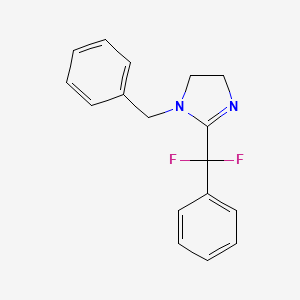
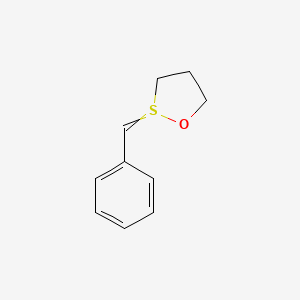

![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
